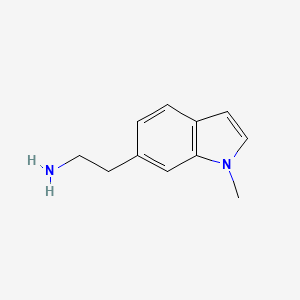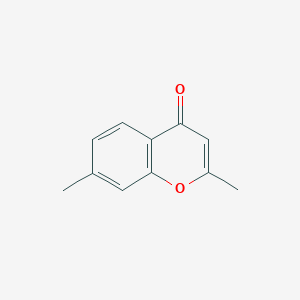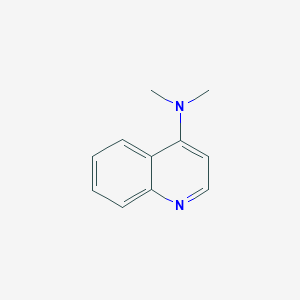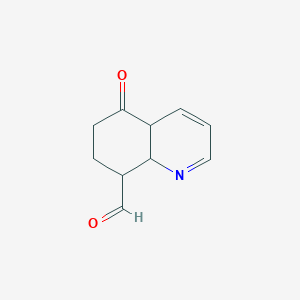
6-Hydroxyquinoline-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyquinoline-5-carbonitrile is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyquinoline-5-carbonitrile typically involves the reaction of 6-nitroquinoline with potassium cyanide. This reaction proceeds through an aromatic nucleophilic substitution mechanism, where the cyano group replaces the hydrogen at the 5-position of the starting compound . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyquinoline-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Hydroxyquinoline-5-carbonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
6-Hydroxyquinoline-5-carbonitrile can be compared with other quinoline derivatives to highlight its uniqueness:
Similar Compounds: Quinoline, 8-Hydroxyquinoline, 6-Nitroquinoline, and 5-Cyanoquinoline
Uniqueness: Unlike other quinoline derivatives, this compound possesses both a hydroxyl group and a cyano group, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H6N2O |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
6-hydroxyquinoline-5-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-6-8-7-2-1-5-12-9(7)3-4-10(8)13/h1-5,13H |
InChI Key |
AZFFLTNBQDADIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C#N)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Chlorothiazolo[4,5-c]pyridine](/img/structure/B11914191.png)


![4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine](/img/structure/B11914206.png)
![2-Chloro-7-methylimidazo[1,2-A]pyridine](/img/structure/B11914209.png)



![9H-Pyrrolo[2,3-f]quinoxaline](/img/structure/B11914233.png)

